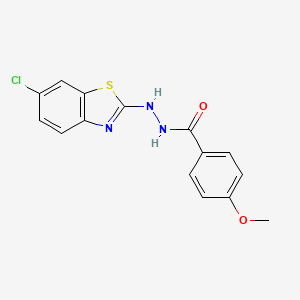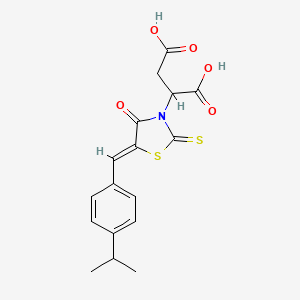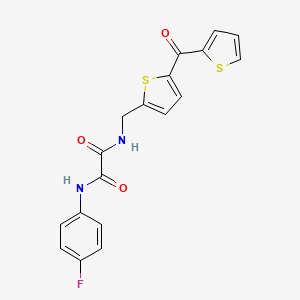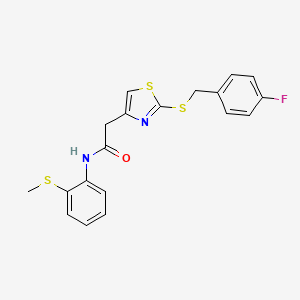
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl)acetic acid” is a chemical compound with the CAS number 914206-08-9 . It has a molecular weight of 283.34 and a molecular formula of C12H10FNO2S2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. This is attached to an acetic acid moiety and a fluorobenzyl group via a sulfur atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.34 and a molecular formula of C12H10FNO2S2 . Other physical and chemical properties such as boiling point and storage conditions were not specified in the sources I found .Aplicaciones Científicas De Investigación
Antitumor Activity
- Compounds related to the queried chemical structure have been synthesized and evaluated for their potential antitumor activity. For instance, derivatives bearing different heterocyclic ring systems have been screened against various human tumor cell lines, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Similarly, N-benzyl substituted acetamide derivatives have been studied for their Src kinase inhibitory and anticancer activities, with certain derivatives displaying significant inhibition in cell proliferation of various carcinoma cells (Fallah-Tafti et al., 2011).
Antibacterial Evaluation
- The synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties has led to compounds with promising antibacterial activities against several bacteria strains. Notably, one derivative outperformed traditional antibacterial agents in efficacy, demonstrating the potential of such compounds in antibacterial treatment (Lu, Zhou, Wang, & Jin, 2020).
Antioxidant Activity
- A study on the antioxidant activity of benzothiazole derivatives in the initial phase of acetaminophen toxicity revealed that these compounds could inactivate reactive chemical species through their antioxidant properties. This suggests a potential application in mitigating oxidative stress-related conditions (Cabrera-Pérez et al., 2016).
Local Anesthetic Activities
- Research into 2-aminothiazole and 2-aminothiadiazole derivatives has shown that certain synthesized compounds possess local anesthetic activity. This highlights a potential application in developing new local anesthetics with possibly improved profiles compared to existing drugs (Badiger et al., 2012).
Antipsychotic Agents
- The synthesis and pharmacological evaluation of novel compounds with potential antipsychotic properties have been conducted. These efforts aim to develop new treatments for psychiatric disorders that do not interact with dopamine receptors, which is a common mechanism of action for many current antipsychotics (Wise et al., 1987).
Propiedades
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS3/c1-24-17-5-3-2-4-16(17)22-18(23)10-15-12-26-19(21-15)25-11-13-6-8-14(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVMWMXCTFYFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate](/img/structure/B2750943.png)
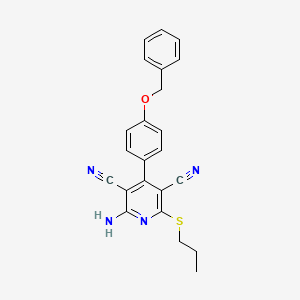
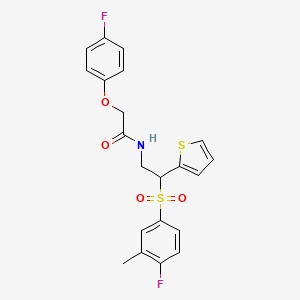
![N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide](/img/structure/B2750946.png)
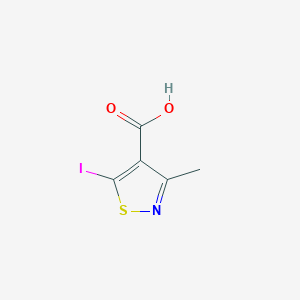
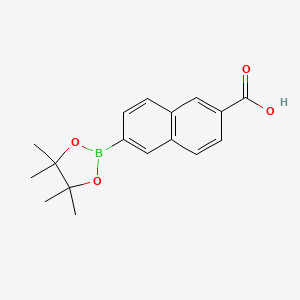
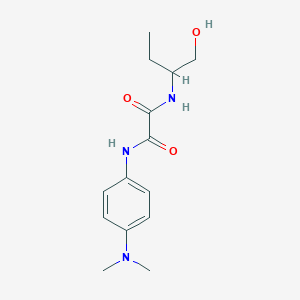
![Methyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B2750951.png)
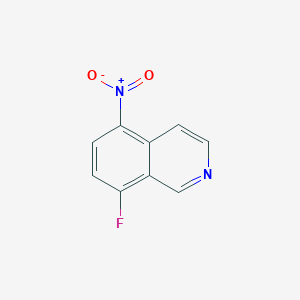
![3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2750955.png)
![3-fluoro-4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2750962.png)
